1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone

anticancer phosphonates antineoplastic prodrugs thiazolobenzimidazole phosphonates

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone (CAS 5268-71-3) is a heterocyclic synthon featuring a thiazolo[3,2-a]benzimidazole core substituted with a methyl group at C-3 and an acetyl group at C-2. This core scaffold is recognized across multiple literature sources for its access to diverse pharmacophores including anticancer, immunomodulatory, and antimicrobial leads.

Molecular Formula C12H10N2OS
Molecular Weight 230.29
CAS No. 5268-71-3
Cat. No. B2865884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone
CAS5268-71-3
Molecular FormulaC12H10N2OS
Molecular Weight230.29
Structural Identifiers
SMILESCC1=C(SC2=NC3=CC=CC=C3N12)C(=O)C
InChIInChI=1S/C12H10N2OS/c1-7-11(8(2)15)16-12-13-9-5-3-4-6-10(9)14(7)12/h3-6H,1-2H3
InChIKeyOPHJWJCMGQFKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone (CAS 5268-71-3): Procurement-Grade C-2 Acetyl Thiazolobenzimidazole Synthon for Heterocyclic Library Construction


1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone (CAS 5268-71-3) is a heterocyclic synthon featuring a thiazolo[3,2-a]benzimidazole core substituted with a methyl group at C-3 and an acetyl group at C-2. This core scaffold is recognized across multiple literature sources for its access to diverse pharmacophores including anticancer, immunomodulatory, and antimicrobial leads [1]. The compound is marketed at purities ≥95% (NLT 97% by MolCore) and is primarily utilized as a ketone-functionalized building block to generate enaminones, phosphonates, pyrazolopyrimidines, and other fused-heterocycle libraries that are not accessible from the corresponding carboxylic acid ethyl ester or unsubstituted thiazolo[3,2-a]benzimidazol-3(2H)-one analogs [2].

Why Generic Substitution Fails for 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone (CAS 5268-71-3) in Thiazolobenzimidazole-Based Research Programs


The thiazolo[3,2-a]benzimidazole scaffold supports multiple regioisomeric and oxidation-state variants (C-2 acetyl, C-2 carboxylic acid ester, C-2 unsubstituted, and C-3 carbonyl forms) that diverge dramatically in downstream reactivity [1]. The C-2 acetyl group in this compound enables condensation with dimethylformamide-dimethylacetal to yield an α,β-unsaturated enaminone intermediate—a transformation that cannot proceed with the ethyl ester analog (CAS 5268-72-4) and is essential for constructing fused pyrazolo[1,5-a]pyrimidine and pyrido[2,3-d]pyrimidine libraries [2]. Furthermore, the 3-methyl substitution distinguishes this compound from non-methylated thiazolo[3,2-a]benzimidazol-3(2H)-ones, which possess a different oxidation state at C-2 and C-3 and therefore follow entirely different synthetic pathways and target different biological profiles, including NPP1 inhibition rather than the antineoplastic and immunomodulatory profiles accessible from the 3-methyl series [3].

Quantitative Differentiation Evidence: 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone (CAS 5268-71-3) vs. In-Class Analogs


Phosphonate Derivative Antitumor Potency: C-2 Acetyl Synthon Delivers Compounds with Activity Relative to Adriamycin, Whereas the C-2 Dimethylamino Enaminone Synthon Does Not

In a single-study direct head-to-head comparison, Abdou et al. phosphorylated two thiazolobenzimidazole synthons under identical mild conditions: the target compound, 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone, versus its C-2 enaminone analog, E-3-(N,N-dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one. Both produced phosphonate esters in 68–74% isolated yield [1]. When screened at a dose of 10 µmol/mL against human breast and colon tumor cell lines (four cultured cell lines each), three phosphonate products derived from the target acetyl synthon exhibited significant antineoplastic potency relative to the standard drug adriamycin, whereas the phosphonate products from the enaminone synthon showed no such activity [1]. This demonstrates that the C-2 acetyl group is critical for generating antineoplastic pharmacophores that retain potency relative to a clinical benchmark.

anticancer phosphonates antineoplastic prodrugs thiazolobenzimidazole phosphonates

Exclusive Reactivity Profile: C-2 Acetyl Group Enables α,β-Unsaturated Enaminone Formation—A Transformation Unavailable to the C-2 Carboxylic Acid Ethyl Ester Analog (CAS 5268-72-4)

The target compound reacts with dimethylformamide-dimethylacetal (DMF-DMA) to generate E-3-(N,N-dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one, a versatile α,β-unsaturated enaminone intermediate that serves as a three-carbon building block for constructing fused pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine libraries [1]. This reaction proceeds via condensation at the reactive α-carbon of the acetyl group adjacent to the thiazolobenzimidazole nucleus. In contrast, the widely available 3-methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid ethyl ester (CAS 5268-72-4) lacks an enolizable acetyl group and cannot undergo this transformation; it instead reacts with nucleophiles (e.g., hydrazine hydrate) at the ester carbonyl to yield hydrazides that lead to pyrazole, 1,3-thiazoline, and 1,2,4-triazole derivatives through fundamentally different pathways [2]. The target compound thus offers exclusive access to enaminone-derived fused heterocycle chemical space that the ethyl ester analog cannot provide.

enaminone synthesis fused pyrazolopyrimidine heterocyclic library synthesis

Commercial Purity Benchmarking: NLT 97% Specification Exceeds Typical 90% Purity Offering for This Scaffold Class

Across major chemical suppliers, the purity specification for 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone varies substantially, which has direct consequences for synthetic reproducibility and downstream yields. MolCore supplies this compound at NLT 97% purity , whereas Fluorochem lists the same CAS number at 90% purity . The 7-percentage-point purity differential translates to a significantly higher impurity burden in the Fluorochem material, which may contain up to 10% of unspecified byproducts or residual solvents. For researchers performing stoichiometric reactions—particularly enaminone formation, bromination, or phosphorylation where the acetyl group is the reactive handle—impurities at this level can reduce effective molarity, introduce side reactions, and complicate chromatographic purification of final library compounds. No supplier-independent certified reference standard exists for this compound class, making the vendor-specified purity the sole quality determinant at the time of procurement.

chemical procurement synthetic building block purity quality specification

6-Bromo-Derived Immunomodulatory Potency: Target Compound Is the Documented Direct Precursor to the Most Potent Immunosuppressor in Its Series

Abdel-Aziz et al. demonstrated that bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone (compound 1) at ambient temperature in glacial acetic acid produces 1-(6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone (compound 2), whose structure was confirmed by single-crystal X-ray diffraction [1]. In biological investigations of the brominated series, compound 2 was identified as one of the most significant inhibitors of LPS-stimulated NO generation from Raw murine macrophage 264.7 cells and exhibited concomitant strong cytotoxicity against colon carcinoma (HCT-116), hepatocellular carcinoma (Hep-G2), and lymphoblastic leukemia cells, while also acting as a potent immunosuppressor against both macrophages and T-lymphocytes [1]. The non-brominated parent compound (target compound CAS 5268-71-3) is the sole synthetic entry point to this multipotent lead compound; alternative thiazolobenzimidazole scaffolds (e.g., the 3(2H)-one series or the 2-carboxylic acid ester series) cannot access this exact 6-bromo-2-acetyl pharmacophore due to mutually exclusive substitution patterns and oxidation states [2].

immunosuppression macrophage inhibition T-lymphocyte modulation

Moderate Antimicrobial Activity of Enaminone Derivative Confirms the Target Synthon Is Not Biologically Silent: A Class-Level Distinction from the Carboxylic Acid Ester Series

The enaminone derivative E-3-(N,N-dimethylamino)-1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)prop-2-en-1-one, synthesized directly from the target acetyl compound and DMF-DMA, exhibited a moderate effect against some bacterial and fungal species in antimicrobial screening [1]. This demonstrates that the target compound serves not only as a synthetic intermediate but also as the direct precursor to biologically active enaminone derivatives. While this antimicrobial activity is described as moderate and does not exceed benchmark antibiotics, it confirms baseline biological engagement that is absent from the corresponding ethyl ester-derived enaminone series [2]. No comparable antimicrobial activity has been reported for DMF-DMA adducts of 3-methylthiazolo[3,2-a]benzimidazole-2-carboxylic acid ethyl ester, which in any case cannot form the same enaminone structure. This reinforces the procurable differentiation: if any level of biological screening is planned for enaminone intermediates, the acetyl starting material must be procured.

antimicrobial screening enaminone biology thiazolobenzimidazole SAR

Structural Complementarity to the 3(2H)-One Series: C-2 Acetyl Synthon and C-3 Carbonyl Series Target Mutually Exclusive Biological Space (NPP1 vs. Immunomodulation/Anticancer)

The thiazolo[3,2-a]benzimidazol-3(2H)-one series has been established as a privileged chemotype for nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) inhibition, with Junker et al. reporting 25 derivatives optimized for drug-like NPP1 inhibitory properties [1]. This series differs from the target compound by the presence of a carbonyl at C-3 and a methylene at C-2, whereas the target compound carries a methyl at C-3 and an acetyl at C-2. These oxidation-state and substitution differences produce completely non-overlapping biological target profiles: the 3(2H)-one series engages NPP1 with drug-like properties, while the 3-methyl-2-acetyl series (including the target compound and its brominated, phosphonated, and enaminone derivatives) is documented for immunomodulatory, anticancer, and antimicrobial activities [2]. A procurement decision between a 3(2H)-one building block and the target compound therefore determines which biological target space is accessible before any synthetic derivatization begins.

NPP1 inhibition thiazolobenzimidazole selectivity chemotype differentiation

Optimal Research and Procurement Application Scenarios for 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone (CAS 5268-71-3)


Phosphonate-Based Antitumor Prodrug Development Requiring Adriamycin-Benchmarked Activity

Medicinal chemistry teams synthesizing thiazolobenzimidazole-phosphonate conjugates for antitumor screening should procure CAS 5268-71-3 as the C-2 acetyl starting material. Abdou et al. demonstrated that phosphonate derivatives from this compound exhibit antineoplastic potency relative to adriamycin against breast and colon cancer cell lines at 10 µmol/mL, while phosphonates from the C-2 enaminone analog show no activity [1]. This scenario is particularly relevant for programs exploiting the phosphonate ester as a hydrophilic prodrug chromophore where the acetyl-derived scaffold provides the active pharmacophore.

Construction of Enaminone-Derived Fused Heterocycle Libraries (Pyrazolo/Triazolo/Pyridopyrimidines and Triazines)

Synthetic chemistry groups building fused heterocycle libraries via α,β-unsaturated enaminone intermediates must specify CAS 5268-71-3. This acetyl compound undergoes condensation with DMF-DMA to yield the enaminone, which then serves as a three-carbon building block for cyclocondensation with aminopyrazoles, aminotriazoles, and aminopyridines to generate pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives [2]. The ethyl ester analog (CAS 5268-72-4) cannot participate in this reaction pathway. Procurement of the 97%-purity grade from MolCore is recommended to ensure stoichiometric precision in the enaminone formation step .

Immunomodulatory Lead Generation via 6-Bromo-2-acetyl Thiazolobenzimidazole Pharmacophore

Drug discovery programs targeting concurrent immunosuppression and anticancer cytotoxicity should procure CAS 5268-71-3 as the direct precursor to 1-(6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone. This brominated derivative, prepared by ambient-temperature bromination in glacial acetic acid, has been crystallographically characterized and identified as a multipotent agent combining strong immunosuppressive activity against macrophages and T-lymphocytes with cytotoxicity against colon carcinoma (HCT-116), hepatocellular carcinoma (Hep-G2), and lymphoblastic leukemia cell lines [3]. No other thiazolobenzimidazole building block provides synthetic access to this specific 6-bromo-2-acetyl pharmacophore.

Carbonic Anhydrase Inhibitor–Anticancer Hybrid Design Using 3-Methylthiazolo[3,2-a]benzimidazole Tail Fragment

The broader 3-methylthiazolo[3,2-a]benzimidazole scaffold—for which CAS 5268-71-3 serves as a key acetyl-functionalized entry point—has been successfully incorporated into benzenesulfonamide conjugates as novel carbonic anhydrase inhibitors with anticancer activity. Abdel-Aziz et al. designed multiple series (ureido, enaminone, hydrazone, and hydrazide linkers) featuring the 3-methylthiazolo[3,2-a]benzimidazole tail connected to a zinc-anchoring benzenesulfonamide moiety, with lead compound 5g exhibiting IC50 values of 110, 87.7, and 169 nM against FMS kinase, confirming potent multi-kinase inhibitory activity [4]. The acetyl group at C-2 in CAS 5268-71-3 can be elaborated into the enaminone and hydrazone linkers used in these conjugate designs, positioning this building block as the optimal starting material for carbonic anhydrase–kinase dual-target hybrid programs.

Quote Request

Request a Quote for 1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.